8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C22H22ClN5O2 and a molecular weight of 423.906 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, typically starting with the preparation of the purine core followed by the introduction of the benzyl and chlorobenzyl groups. Common synthetic routes include:
N-Alkylation:
Halogenation: The incorporation of the chlorine atom via halogenation reactions.
Coupling Reactions: The use of coupling reactions such as Suzuki-Miyaura coupling to introduce the benzyl groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
8-[benzyl(methyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a fluorine atom instead of chlorine.
8-[benzyl(methyl)amino]-7-(4-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a methyl group instead of chlorine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H22ClN5O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-25(13-15-7-5-4-6-8-15)21-24-19-18(20(29)27(3)22(30)26(19)2)28(21)14-16-9-11-17(23)12-10-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
IRPCFZNHNAZXEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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